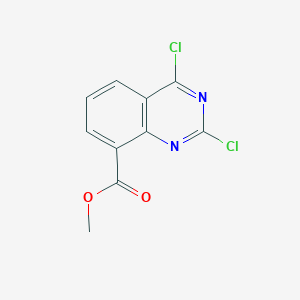Methyl 2,4-dichloroquinazoline-8-carboxylate
CAS No.: 1286330-19-5
Cat. No.: VC8227374
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286330-19-5 |
|---|---|
| Molecular Formula | C10H6Cl2N2O2 |
| Molecular Weight | 257.07 g/mol |
| IUPAC Name | methyl 2,4-dichloroquinazoline-8-carboxylate |
| Standard InChI | InChI=1S/C10H6Cl2N2O2/c1-16-9(15)6-4-2-3-5-7(6)13-10(12)14-8(5)11/h2-4H,1H3 |
| Standard InChI Key | XPGUIQWGORMRRW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 2,4-dichloroquinazoline-8-carboxylate belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. The substitution pattern—two chlorine atoms at positions 2 and 4 and a methyl ester at position 8—confers unique electronic and steric properties. The IUPAC name, methyl 2,4-dichloro-8-quinazolinecarboxylate, reflects this arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 257.07 | |
| Exact Mass | 255.981 | |
| Topological Polar Surface Area | 52.08 Ų | |
| LogP (Partition Coefficient) | 2.72 |
The compound’s planar structure and electron-withdrawing substituents enhance its reactivity in nucleophilic aromatic substitution reactions, a trait exploited in synthetic chemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 2,4-dichloroquinazoline-8-carboxylate typically involves chlorination and esterification steps. A plausible route includes:
-
Chlorination of Quinazoline Precursors: Reacting 2,4-dihydroxyquinazoline-8-carboxylic acid with thionyl chloride () or phosphorus oxychloride () to replace hydroxyl groups with chlorine atoms .
-
Methyl Ester Formation: Treating the resultant dichloroquinazoline carboxylic acid with methanol in the presence of acid catalysts .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Chlorination | , reflux | Prolonged heating |
| Esterification | Acid catalysis |
Industrial-scale production remains undocumented, but process intensification strategies (e.g., continuous-flow reactors) could enhance efficiency and safety .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water due to its hydrophobic aromatic core and chlorine substituents. It is more soluble in organic solvents such as dichloromethane or dimethylformamide (DMF) . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .
Applications in Scientific Research
Pharmaceutical Intermediates
Quinazoline derivatives are prominent in drug discovery, with roles as kinase inhibitors and anticancer agents. Methyl 2,4-dichloroquinazoline-8-carboxylate’s chlorine atoms serve as leaving groups, enabling further functionalization to create targeted therapeutics .
Materials Science
The compound’s rigid, aromatic structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Computational studies suggest its potential in electron-transport materials due to low LUMO energies .
| Aspect | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
| Ventilation | Use fume hood | |
| Disposal | Incineration or licensed waste management |
Toxicity Profile
Although in vivo toxicity data are lacking, structural analogs exhibit moderate acute toxicity (LD > 500 mg/kg in rodents). Chronic exposure risks warrant further study .
Future Research Directions
Biological Activity Screening
Priority areas include:
-
Antimicrobial Studies: Testing against drug-resistant pathogens.
-
Kinase Inhibition Assays: Targeting EGFR or VEGFR pathways.
Process Optimization
Developing greener synthetic routes using catalytic chlorination or enzymatic esterification could reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume